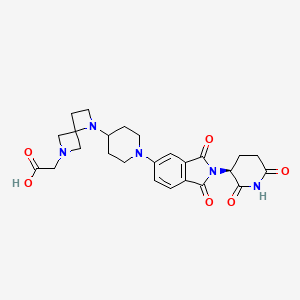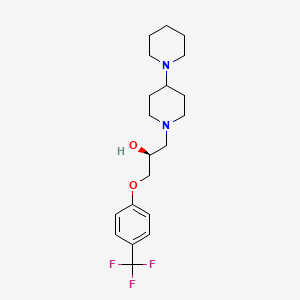
Twik-1/trek-1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Twik-1/trek-1-IN-2, also known as Compound 2g, is an inhibitor of both TWIK-1 and TREK-1 potassium channels. These channels are part of the two-pore domain potassium channel family, which play a crucial role in setting the cell membrane potential and modulating cell excitability. This compound targets the TREK-1 homodimer and TWIK-1/TREK-1 heterodimer with IC50 values of 10.13 micromolar and 15.5 micromolar, respectively . This compound has shown potential antidepressant properties .
Analyse Chemischer Reaktionen
Twik-1/trek-1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Twik-1/trek-1-IN-2 has several scientific research applications:
Chemistry: It is used as a tool compound to study the function and regulation of TWIK-1 and TREK-1 potassium channels.
Industry: It can be used in the development of new pharmacological agents targeting potassium channels.
Wirkmechanismus
Twik-1/trek-1-IN-2 exerts its effects by inhibiting the activity of TWIK-1 and TREK-1 potassium channels. These channels are involved in maintaining the resting membrane potential and regulating cell excitability. By inhibiting these channels, this compound can modulate neuronal activity and potentially exert antidepressant effects . The molecular targets include the TREK-1 homodimer and TWIK-1/TREK-1 heterodimer, and the pathways involved include the regulation of potassium ion flow across the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Twik-1/trek-1-IN-2 is unique in its ability to inhibit both TWIK-1 and TREK-1 potassium channels. Similar compounds include:
Hydroxyl-phenyl- (2a): Another potent inhibitor of TREK-1 homodimers with significant antidepressant-like effects.
Piperidino- (2g): Similar to this compound, this compound also targets TREK-1 homodimers and has shown antidepressant-like effects.
Pyrrolidino- (2h): Another compound with high potency towards TREK-1 homodimers and antidepressant-like effects.
This compound stands out due to its dual inhibition of both TWIK-1 and TREK-1 channels, making it a valuable tool for studying the combined effects of these channels in various physiological and pathological processes.
Eigenschaften
Molekularformel |
C20H29F3N2O2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(2S)-1-(4-piperidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C20H29F3N2O2/c21-20(22,23)16-4-6-19(7-5-16)27-15-18(26)14-24-12-8-17(9-13-24)25-10-2-1-3-11-25/h4-7,17-18,26H,1-3,8-15H2/t18-/m0/s1 |
InChI-Schlüssel |
FLNQXCGNEOXSSQ-SFHVURJKSA-N |
Isomerische SMILES |
C1CCN(CC1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


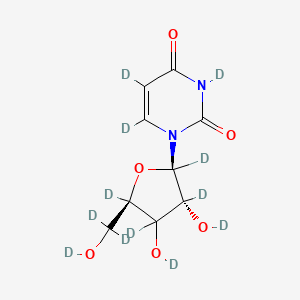
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
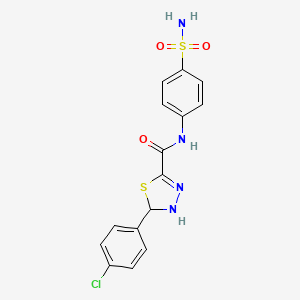
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

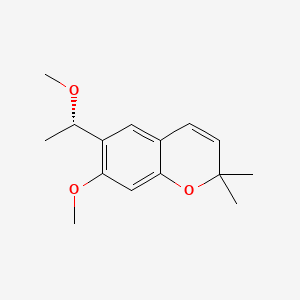
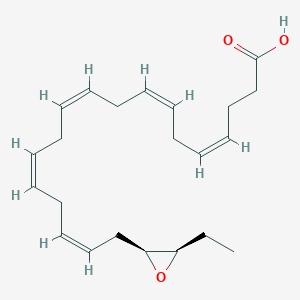
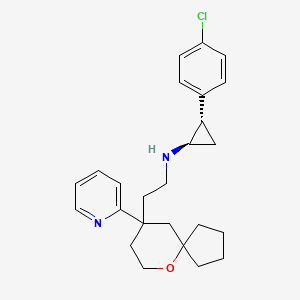
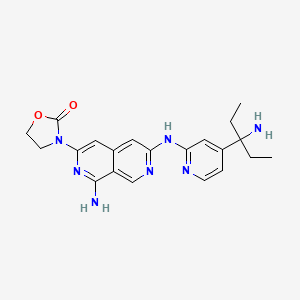
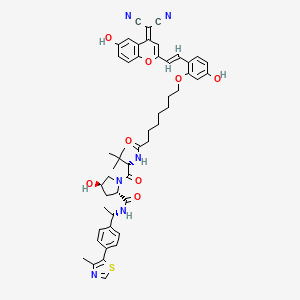
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

